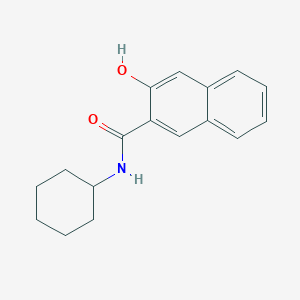

N-cyclohexyl-3-hydroxy-2-naphthamide

Description

N-cyclohexyl-3-hydroxy-2-naphthamide (C₁₇H₁₉NO₂) is a naphthamide derivative characterized by a hydroxyl group at the 3-position and a cyclohexyl substituent attached to the amide nitrogen. Its synthesis involves reacting methyl 2-(2-methoxy-2-oxoethyl)-4-oxo-4H-naphtho[2,3-d][1,3]dioxine-2-carboxylate with cyclohexylamine in acetonitrile, using DMAP and DBU as catalysts, yielding a pale yellow solid with a moderate 51% efficiency after column chromatography .

Properties

CAS No. |

6940-31-4 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-cyclohexyl-3-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C17H19NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h4-7,10-11,14,19H,1-3,8-9H2,(H,18,20) |

InChI Key |

XMCXTRGQLIANRN-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2O |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-hydroxy-2-naphthamide typically involves the reaction of 3-hydroxynaphthalene-2-carboxylic acid with cyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-hydroxy-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Formation of n-Cyclohexyl-3-oxonaphthalene-2-carboxamide.

Reduction: Formation of n-Cyclohexyl-3-aminonaphthalene-2-carboxamide.

Substitution: Formation of n-Cyclohexyl-3-alkoxynaphthalene-2-carboxamide or n-Cyclohexyl-3-acyloxynaphthalene-2-carboxamide.

Scientific Research Applications

N-cyclohexyl-3-hydroxy-2-naphthamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-hydroxy-2-naphthamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in microbial growth, leading to its antimicrobial effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Core Structure: Naphthamide and phthalimide cores (aromatic systems) contrast with cyclohexanone (alicyclic), affecting rigidity and π-π interactions.

- Chlorine in 3-chloro-N-phenyl-phthalimide increases electrophilicity, enabling nucleophilic substitution reactions absent in hydroxyl-bearing analogs . Ethoxy in N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide introduces steric bulk and moderate electron-donating effects, altering solubility .

2.2 Hydrogen Bonding and Crystallinity

- This compound: The hydroxyl (O–H) and amide (N–H) groups act as hydrogen bond donors, while carbonyl oxygen serves as an acceptor, promoting stable crystal lattices .

- 3-chloro-N-phenyl-phthalimide: Lacks H-bond donors (imide groups are acceptors only), resulting in weaker intermolecular forces and lower melting points compared to hydroxylated analogs .

- 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone: Exhibits three H-bond donors (hydroxyl, amino), enhancing solubility in polar solvents but complicating crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.